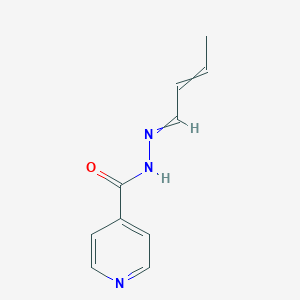

N-(but-2-enylideneamino)pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(but-2-enylideneamino)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Méthodes De Préparation

The synthesis of N-(but-2-enylideneamino)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxamide with but-2-enylideneamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.

Analyse Des Réactions Chimiques

N-(but-2-enylideneamino)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

N-(but-2-enylideneamino)pyridine-4-carboxamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converting the compound into oxides.

- Reduction : Producing reduced forms of the compound.

- Substitution Reactions : Engaging in reactions where functional groups are replaced with others.

These properties make it valuable for developing more complex molecules .

Medicine

The compound has potential therapeutic properties that are currently under investigation. Its mechanism of action may involve interactions with specific enzymes or receptors, leading to various biological effects. Preliminary studies suggest its potential use in antibacterial applications, similar to other aldimine-type Schiff bases .

Case Study : A study examined the antibacterial activity of related compounds, revealing that certain derivatives exhibited significant potency against Gram-positive and Gram-negative bacteria, suggesting that this compound might have similar effects .

Industry

In industrial applications, this compound can be utilized in the development of new materials and products. Its chemical properties allow it to be integrated into various formulations that require specific functionalities provided by pyridine derivatives .

Mécanisme D'action

The mechanism of action of N-(but-2-enylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-(but-2-enylideneamino)pyridine-4-carboxamide can be compared with other pyridine derivatives, such as:

Pyridine-4-carboxamide: A simpler derivative with different properties and applications.

N-(but-2-enylideneamino)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group.

N-(but-2-enylideneamino)pyridine-2-carboxamide: Another similar compound with a different position of the carboxamide group. The uniqueness of this compound lies in its specific structure and the resulting properties and applications.

Activité Biologique

N-(but-2-enylideneamino)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a but-2-enylideneamino group. This structural configuration is believed to play a significant role in its biological activity.

Molecular Formula

- Chemical Formula: C₁₃H₁₁N₃O

- Molecular Weight: 227.25 g/mol

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been tested against several human cancer cell lines, including:

| Cell Line | Type of Cancer | IC₅₀ (µM) |

|---|---|---|

| LN-229 | Glioblastoma | 1.8 |

| Capan-1 | Pancreatic Adenocarcinoma | 3.2 |

| HCT-116 | Colorectal Carcinoma | 2.5 |

| NCI-H460 | Lung Carcinoma | 4.0 |

| DND-41 | Acute Lymphoblastic Leukemia | 5.5 |

| HL-60 | Acute Myeloid Leukemia | 6.0 |

| K-562 | Chronic Myeloid Leukemia | 7.0 |

| Z-138 | Non-Hodgkin Lymphoma | 8.0 |

The compound showed particularly strong activity against colon carcinoma cells, with IC₅₀ values in the sub-micromolar range, indicating its potential as an anticancer agent .

Antibacterial Activity

In addition to its antiproliferative properties, this compound has demonstrated antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be effective in treating bacterial infections, particularly those caused by Gram-negative bacteria .

Antiviral Activity

Preliminary studies have also indicated that this compound may possess antiviral properties. It has shown moderate activity against respiratory syncytial virus (RSV), with an effective concentration (EC₅₀) of approximately 58 µM .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the mechanisms by which this compound may exert its effects.

Study on Antiproliferative Mechanism

A study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding suggests that this compound may trigger programmed cell death, which is a desirable trait for anticancer drugs .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has highlighted the importance of specific substitutions on the pyridine ring for enhancing biological activity. For example, bromine substitutions at certain positions have been shown to significantly increase antiproliferative effects .

Propriétés

Numéro CAS |

7007-96-7 |

|---|---|

Formule moléculaire |

C10H11N3O |

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

N-[(E)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+ |

Clé InChI |

YLWYNCPRXFCNLQ-WYIUXTECSA-N |

SMILES |

CC=CC=NNC(=O)C1=CC=NC=C1 |

SMILES isomérique |

C/C=C/C=N/NC(=O)C1=CC=NC=C1 |

SMILES canonique |

CC=CC=NNC(=O)C1=CC=NC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.